molecular formula C27H36N4O3 B6578169 N'-[(2-methoxyphenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide CAS No. 922092-80-6

N'-[(2-methoxyphenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

Cat. No.: B6578169
CAS No.: 922092-80-6
M. Wt: 464.6 g/mol
InChI Key: PGIKYEAHDMCDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2-Methoxyphenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is an ethanediamide derivative featuring a 2-methoxybenzyl group, a 1-methyl-1,2,3,4-tetrahydroquinoline moiety, and a piperidine substituent. The compound’s piperidine and tetrahydroquinoline groups suggest interactions with central nervous system (CNS) targets, such as opioid or serotonin receptors, while the ethanediamide backbone may enhance metabolic stability .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O3/c1-30-14-8-10-20-17-21(12-13-23(20)30)24(31-15-6-3-7-16-31)19-29-27(33)26(32)28-18-22-9-4-5-11-25(22)34-2/h4-5,9,11-13,17,24H,3,6-8,10,14-16,18-19H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIKYEAHDMCDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3OC)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Aromatic Substituent Effects :

    • The 2-methoxyphenyl group in the target compound may enhance solubility compared to the hydrophobic 3-trifluoromethylphenyl group in . Conversely, the 2,4-dimethylphenyl analog likely exhibits intermediate lipophilicity.
    • Electron-withdrawing groups (e.g., -CF₃ in ) could modulate receptor binding affinity, while electron-donating groups (e.g., -OCH₃ in the target compound) may influence metabolic stability.
  • The ethanediamide scaffold in the target compound and QOD contrasts with the propionamide backbone in , which may affect hydrogen-bonding interactions with biological targets.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound Molecular Weight logP (Predicted) Biological Activity
Target Compound ~550 g/mol ~3.2 Hypothesized CNS activity (e.g., opioid receptor modulation)
N'-(3-Trifluoromethylphenyl) analog 579 g/mol 4.1 Not reported; structural similarity suggests potential analgesic or anti-inflammatory effects
QOD ~450 g/mol 2.8 Antiplasmodial (IC₅₀ = 1.2 µM against Plasmodium falciparum)
(R)-N-phenylpropionamide 463 g/mol 3.5 No activity reported; synthetic intermediate for opioid receptor ligands
Key Findings:
  • Anti-Infective Potential: QOD demonstrates direct antiplasmodial activity, suggesting that the ethanediamide-THQ scaffold in the target compound could be repurposed for infectious disease targets.
  • CNS Target Viability: The piperidine and THQ moieties in the target compound align with known CNS-active ligands (e.g., sigma-1 receptor antagonists), though experimental validation is required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.